
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine is a complex organic compound characterized by its unique structure, which includes decahydronaphthalene rings and a silanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine typically involves multiple steps, starting with the preparation of decahydronaphthalene derivatives. The key steps include:
Hydrogenation: Decahydronaphthalene is prepared by hydrogenating naphthalene in the presence of a catalyst such as palladium on carbon.
Alkylation: The decahydronaphthalene is then alkylated with ethyl groups using reagents like ethyl bromide in the presence of a strong base such as sodium hydride.
Silanation: The final step involves the introduction of the silanamine group. This can be achieved by reacting the alkylated decahydronaphthalene with a silane reagent, such as chloromethylsilane, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to ensure high-quality output.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
Aplicaciones Científicas De Investigación
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine involves its interaction with specific molecular targets and pathways. The silanamine group can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Di(decahydro-1-naphthyl)ethane: Similar structure but lacks the silanamine group.
Decahydronaphthalene derivatives: Various derivatives with different functional groups.
Uniqueness
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine is unique due to the presence of the silanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
923579-51-5 |
|---|---|
Fórmula molecular |
C23H43NOSi |
Peso molecular |
377.7 g/mol |
Nombre IUPAC |
N-[bis(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-methoxysilyl]ethanamine |
InChI |
InChI=1S/C23H43NOSi/c1-3-24-26(25-2,22-16-8-12-18-10-4-6-14-20(18)22)23-17-9-13-19-11-5-7-15-21(19)23/h18-24H,3-17H2,1-2H3 |
Clave InChI |
DPCIFMZFXWKEBD-UHFFFAOYSA-N |
SMILES canónico |
CCN[Si](C1CCCC2C1CCCC2)(C3CCCC4C3CCCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


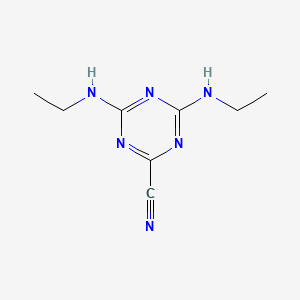
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)
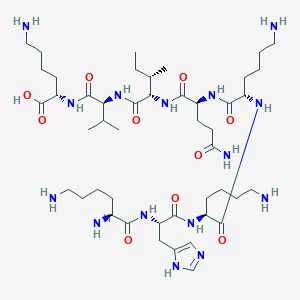
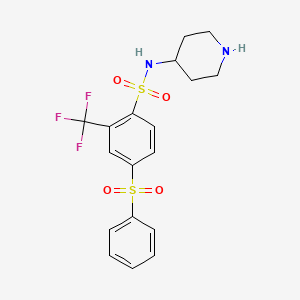
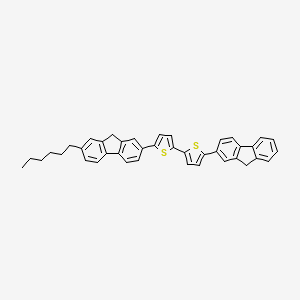
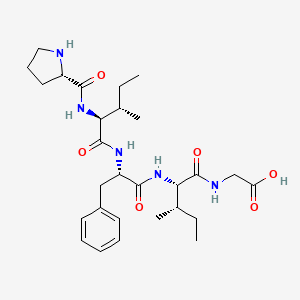

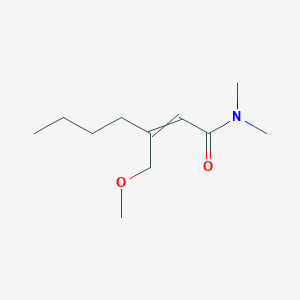


![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
